molecular formula C26H22FN5O3 B2765769 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189889-09-5

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2765769
CAS No.: 1189889-09-5
M. Wt: 471.492
InChI Key: ZWTGILAWGKKTAK-UHFFFAOYSA-N
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Description

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety. Its chemical formula is C19H20FN5O2, and it can be represented by the following structural formula:

C19H20FN5O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}_2

Biological Activity Overview

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit a range of biological activities including:

  • Anticancer Properties : Several studies have demonstrated that derivatives of this scaffold possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown EC50 values in the low micromolar range against melanoma and breast cancer cell lines .
  • Antimicrobial Activity : The triazole and quinoxaline moieties are known for their antimicrobial properties. Compounds derived from these structures have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Antiviral Effects : Some derivatives have been tested for antiviral activity against viruses like HSV-1 and VSV, exhibiting effective inhibition .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanism often involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. For instance, studies have reported that related compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
  • Receptor Modulation : Some derivatives have been identified as antagonists for various receptors, including adenosine receptors, which play roles in cancer progression and metastasis .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Anticancer , Cytotoxicity against A375 melanoma (EC50 365 nM)
Antimicrobial , Inhibition of Staphylococcus aureus
Antiviral Effective against HSV-1 and VSV

Case Study: Anticancer Activity

In a study conducted by Ezzat et al., derivatives of the triazoloquinoxaline scaffold were synthesized and evaluated for their anticancer properties. Compound EAPB02303 was highlighted for its potent activity against triple-negative breast cancer cells (MDA-MB-231), with an EC50 value significantly lower than other tested compounds . This demonstrates the potential of triazoloquinoxaline derivatives in targeted cancer therapies.

Case Study: Antimicrobial Efficacy

Research on antimicrobial properties revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-10-16(2)12-19(11-15)35-25-24-30-31(14-23(33)28-18-9-8-17(3)20(27)13-18)26(34)32(24)22-7-5-4-6-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGILAWGKKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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